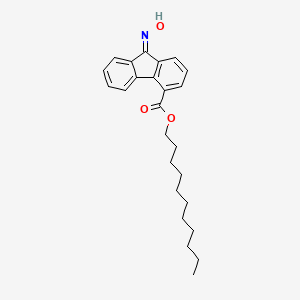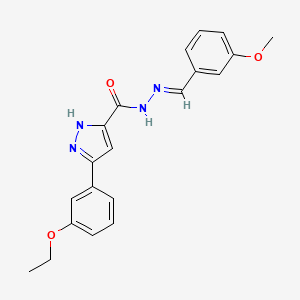![molecular formula C24H22N4OS B11991539 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(1E)-1-苯基亚乙基]乙酰肼是一种复杂的有机化合物,以其独特的结构特征和在各个科学领域中的潜在应用而闻名。该化合物由一个苯并咪唑环、一个硫代基团和一个乙酰肼部分组成,使其成为药物化学和材料科学领域的研究对象。
准备方法
合成路线和反应条件
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(1E)-1-苯基亚乙基]乙酰肼的合成通常涉及多个步骤:
苯并咪唑环的形成: 第一步涉及苯并咪唑环的合成,这可以通过邻苯二胺与适当的羧酸或其衍生物在酸性条件下的缩合来实现。
硫代基团的引入: 然后将苯并咪唑衍生物与硫醇化合物反应,以引入硫代基团。此反应通常在氢氧化钠等碱的存在下进行。
乙酰肼部分的形成: 最后一步涉及将硫代取代的苯并咪唑与适当的酰肼衍生物在回流条件下缩合,形成乙酰肼部分。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行,并针对产量和纯度进行了优化。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对乙酰肼部分中的亚胺键,将其转化为胺。
取代: 苯并咪唑环可以参与亲电芳香取代反应,从而实现进一步的功能化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电芳香取代可以通过溴或氯甲基甲醚等试剂来促进。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的苯并咪唑衍生物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建单元。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学研究中,2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(1E)-1-苯基亚乙基]乙酰肼因其作为酶抑制剂的潜力而受到研究。它与特定生物靶标相互作用的能力使其成为药物开发的候选者。
医药
该化合物在药物化学领域显示出作为潜在治疗剂的希望。其结构特征使其能够与各种生物靶标相互作用,使其成为治疗癌症和传染病等疾病的候选者。
工业
在工业领域,该化合物可用于开发具有独特性能的新材料。它能够发生各种化学反应使其成为材料科学的通用构建单元。
作用机制
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(1E)-1-苯基亚乙基]乙酰肼的作用机制涉及它与特定分子靶标的相互作用。苯并咪唑环可以与酶活性位点结合,抑制其活性。硫代基团可以与蛋白质中的硫醇基团形成共价键,导致其功能的调节。乙酰肼部分可以与各种生物分子相互作用,进一步增强其活性。
相似化合物的比较
类似化合物
- 2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-2-噻吩基亚甲基]乙酰肼
- 2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-1-(3,4-二甲氧基苯基)亚乙基]乙酰肼
独特性
与类似化合物相比,2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(1E)-1-苯基亚乙基]乙酰肼因其独特的结构特征而脱颖而出,例如苯基亚乙基基团。这种独特的结构允许与生物靶标进行不同的相互作用,使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C24H22N4OS |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18(20-12-6-3-7-13-20)26-27-23(29)17-30-24-25-21-14-8-9-15-22(21)28(24)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b26-18+ |
InChI 键 |
DPKURUSOSXENKA-NLRVBDNBSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CC=C4 |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)



![N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11991494.png)


![9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11991508.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B11991520.png)
![2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)
![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B11991532.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991542.png)

